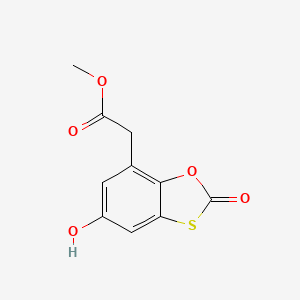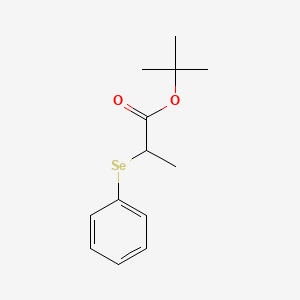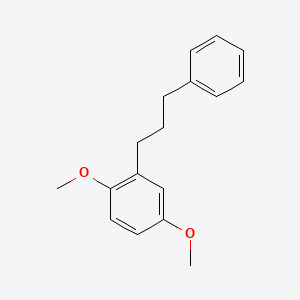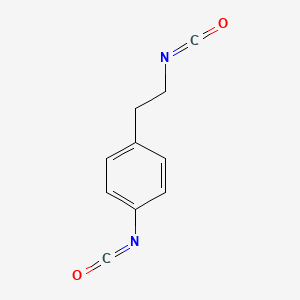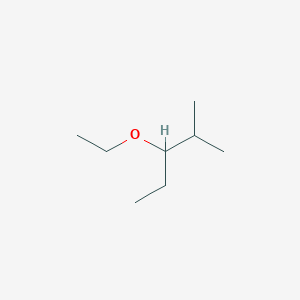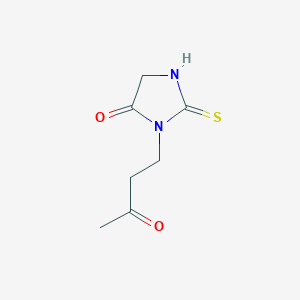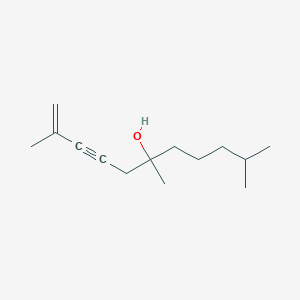
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation Reactions: The compound can be oxidized to form various oxides.
Reduction Reactions: Reduction can lead to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts.
Oxidation: Oxidation products include various oxides and hydroxides.
Reduction: Reduction products include secondary amines and alcohols.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the hydrogen bonding network of water, leading to increased solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylcyclohexanaminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylhexadecylammonium bromide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is unique due to its specific hydrophobic tail length, which provides optimal surfactant properties for various applications. Its ability to form stable micelles makes it particularly useful in drug delivery and industrial formulations.
Propiedades
Número CAS |
112218-54-9 |
|---|---|
Fórmula molecular |
C20H44BrNO |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
hexadecan-7-yl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C20H44NO.BrH/c1-5-7-9-11-12-13-15-17-20(16-14-10-8-6-2)21(3,4)18-19-22;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VXXVNLQGADUKRS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCC)[N+](C)(C)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


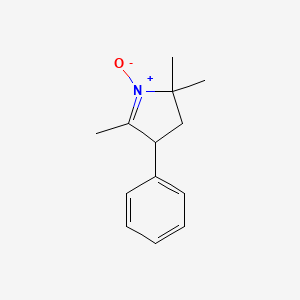
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
